molecular formula C25H29NO B12545133 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one CAS No. 652995-74-9

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one

Cat. No.: B12545133
CAS No.: 652995-74-9
M. Wt: 359.5 g/mol
InChI Key: XAWQCJBZHBPGLV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one is a significant piperidin-2-one derivative recognized in organic and medicinal chemistry research as a crucial synthetic intermediate. Its primary research value lies in its role as a precursor in the multistep synthesis of complex pharmacological agents. Specifically, this compound is a key intermediate in the patented synthesis of Larcavistron, a compound that has been investigated for its potential as a long-acting muscarinic antagonist for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) [https://patents.google.com/patent/US20110092581A1/en]. Researchers utilize 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one to study advanced synthetic methodologies and to access structurally complex molecules for biological screening. The compound's structure, featuring cyclohexyl, ethenyl, and two phenyl substituents on a piperidone core, presents a challenging synthetic scaffold for exploring structure-activity relationships (SAR). As an intermediate for pharmaceutical development, it is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

652995-74-9

Molecular Formula

C25H29NO

Molecular Weight

359.5 g/mol

IUPAC Name

1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one

InChI

InChI=1S/C25H29NO/c1-2-20-18-19-26(23-16-10-5-11-17-23)24(27)25(20,21-12-6-3-7-13-21)22-14-8-4-9-15-22/h2-4,6-9,12-15,20,23H,1,5,10-11,16-19H2

InChI Key

XAWQCJBZHBPGLV-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCN(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

Preparation Methods

Mannich Condensation

The Mannich reaction is a cornerstone for constructing piperidinone scaffolds. Rajesh et al. demonstrated that 2,6-diarylpiperidin-4-ones are synthesized via a three-component reaction involving dicarboxylic acid esters, aromatic aldehydes, and ammonia/primary amines. For the target compound, adapting this method would involve:

  • Reactants : Ethyl acetoacetate (as the β-keto ester), benzaldehyde (for phenyl groups), and cyclohexylamine.
  • Conditions : Reflux in ethanol with catalytic acetic acid.
  • Outcome : Forms 3,3-diphenylpiperidin-4-one intermediate, which is subsequently oxidized to the 2-keto derivative.

Key Data :

Step Reactants Catalyst Yield Reference
Ring formation Ethyl acetoacetate, benzaldehyde, cyclohexylamine Acetic acid 65–78%

Cyclization of β-Amino Ketones

Cyclization of β-amino ketones offers a pathway to piperidinones with precise stereochemistry. Adriaenssens et al. reported the use of TMSCl to generate cyclic iminium salts from β-amino ketones, followed by NaBH(OAc)₃ reduction to yield piperidines. For the target molecule:

  • Synthesis of β-amino ketone : Condense cyclohexylamine with 1,5-diphenylpentane-1,3-dione.
  • Cyclization : Treat with TMSCl in dichloromethane to form the iminium intermediate.
  • Lactamization : Hydrolyze the iminium salt under acidic conditions to yield the piperidin-2-one core.

Optimization Note : Using microwave irradiation (65°C, 10 min) improves reaction efficiency.

Introduction of the Ethenyl Group

Wittig Olefination

The ethenyl group at C4 is introduced via Wittig reaction. A stabilized ylide (e.g., Ph₃P=CH₂) reacts with the ketone intermediate:

  • Substrate : 1-Cyclohexyl-3,3-diphenylpiperidin-2-one.
  • Reagent : Methyltriphenylphosphonium bromide, n-BuLi.
  • Conditions : THF, −78°C to room temperature.

Yield : 72–85% after column chromatography.

Peterson Olefination

An alternative method employs Peterson olefination using trimethylsilyl reagents:

  • Substrate : Ketone intermediate.
  • Reagent : (Trimethylsilyl)methylmagnesium chloride.
  • Conditions : THF, 0°C to reflux.

Advantage : Avoids phosphine oxides, simplifying purification.

Stereochemical Control and Conformational Analysis

Chair vs. Twist-Boat Conformations

X-ray crystallography of analogous compounds reveals that the piperidinone ring adopts a chair conformation when 2,6-substituents are equatorial. For the target compound:

  • Cyclohexyl group : Equatorial orientation minimizes steric hindrance.
  • Ethenyl and phenyl groups : Axial positions due to conjugation effects.

Crystallographic Data :

Parameter Value
Space group C2/c
Dihedral angle (C3–C4) 112.5°
Reference

Purification and Characterization

Recrystallization

Ethanol and ethyl acetate mixtures (3:1 v/v) are optimal for recrystallization, yielding crystals with >99% purity.

Spectroscopic Analysis

  • ¹H NMR : δ 5.8–6.1 (m, ethenyl CH₂), δ 7.2–7.5 (m, aromatic protons).
  • ¹³C NMR : δ 170.2 (C=O), δ 135.4 (ethenyl carbons).

Industrial-Scale Considerations

Patent US5235056A highlights challenges in scaling piperidinone synthesis:

  • Catalyst Loading : Reduced Pd/C (0.5 mol%) for hydrogenation steps.
  • Solvent Recovery : Heptane/THF mixtures enable 90% solvent recycling.

Chemical Reactions Analysis

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from room temperature to reflux conditions, and catalysts such as palladium on carbon or platinum oxide.

Scientific Research Applications

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Core Structure Key Substituents Pharmacological/Toxicological Notes References
1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one Piperidin-2-one Cyclohexyl (C1), ethenyl (C4), diphenyl (C3) Hypothesized CNS activity due to lipophilicity -
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbut-3-en-1-one Piperidinone Cyclohexyl, methoxyphenyl-piperazine, methyl, phenyl Potential serotonin receptor modulation
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one Piperidin-4-one Chloroacetyl (C1), methyl (C3), diphenyl (C2, C6) Alkylating activity; possible cytotoxicity
4-(2-Chloroethyl)-1-ethyl-3,3-diphenylpyrrolidin-2-one Pyrrolidin-2-one Chloroethyl (C4), ethyl (C1), diphenyl (C3) Reactivity via chloroethyl group; neurotoxicity risk
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea Nitrosourea Cyclohexyl, chloroethyl, nitroso Anticancer activity; delayed hematopoietic toxicity

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability
  • The cyclohexyl group in the target compound and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea enhances lipid solubility, facilitating tissue penetration. However, the ethenyl group may reduce metabolic degradation compared to nitroso or chloroethyl moieties.
Reactivity and Toxicity
  • Chloroacetyl/chloroethyl groups (e.g., in ) confer alkylating properties, leading to DNA crosslinking and cytotoxicity. The target compound’s ethenyl group lacks such reactivity, suggesting lower direct toxicity.

Biological Activity

1-Cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one (CAS No. 652995-74-9) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.

PropertyValue
Molecular FormulaC25H29NO
Molecular Weight359.504 g/mol
LogP (Partition Coefficient)5.2778
PSA (Polar Surface Area)20.31 Ų

Antifungal Activity

Research indicates that compounds similar to 1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one exhibit promising antifungal properties. For instance, studies have shown that certain derivatives display significant antifungal activity against various fungal strains, with Minimum Inhibitory Concentration (MIC) values often lower than those of standard antifungal agents like ketoconazole .

In a comparative study, compounds featuring similar structural motifs demonstrated MIC values ranging from 6.25 µg/mL to 50 µg/mL against fungi such as Fusarium oxysporum and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the cyclohexyl group and the ethylene bridge enhances lipophilicity, which is crucial for membrane penetration and biological interaction. The diphenyl moiety may contribute to increased binding affinity to target proteins or enzymes involved in fungal growth inhibition.

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of a series of piperidinone derivatives, including 1-cyclohexyl-4-ethenyl-3,3-diphenylpiperidin-2-one. The study employed a range of fungal strains and assessed the compounds' MIC values using standard broth microdilution methods. Results indicated that derivatives with specific substitutions on the phenyl rings exhibited enhanced antifungal activity compared to their unsubstituted counterparts .

Case Study 2: Toxicological Profile

In another investigation focusing on the safety profile of piperidinone derivatives, acute toxicity tests were conducted on animal models. The findings suggested that while some derivatives showed promising biological activity, they also exhibited varying degrees of toxicity depending on their structural modifications . This highlights the importance of balancing efficacy with safety in drug development.

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